Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
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Overview
Description
Preparation Methods
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) can be synthesized through a condensation reaction between terephthalic acid and ethylene glycol . The reaction typically occurs at high temperatures (220–260°C) and under pressure (0.3–0.6 MPa) . Industrial production methods often involve the use of dimethyl terephthalate as a starting material, which undergoes similar reaction conditions .
Chemical Reactions Analysis
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the polymer into alcohols.
Scientific Research Applications
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) has a wide range of scientific research applications:
Chemistry: Used as a polymer matrix in composite materials.
Biology: Employed in the development of biocompatible coatings for implants.
Industry: Applied in the production of fibers for textiles and packaging materials.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) involves its interaction with biological tissues, where it acts as a barrier to chemical and microbial invasion . Its molecular structure allows it to suppress inflammation and microbial growth, making it effective in medical applications .
Comparison with Similar Compounds
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is similar to other polyesters such as:
Poly(ethylene terephthalate):
Poly(butylene terephthalate): Used in engineering plastics.
Poly(trimethylene terephthalate): Known for its elasticity and used in textiles.
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) stands out due to its high resistance to chemical and radiation damage, making it particularly suitable for medical applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methoxyethyl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-3-5-11(6-4-10)12(14)16-8-7-15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
BKRAULVSYGWORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OCCOC |
Origin of Product |
United States |
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